2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Description
2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (molecular formula: C₂₆H₃₁N₇O₂, molecular weight: 473.6 g/mol) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a piperazine ring and substituted with a 3,4-dimethoxyphenyl group, two methyl groups on the pyrazolo-pyrimidine scaffold, and a 4,6-dimethylpyrimidine moiety . Its design leverages the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in drug discovery due to its rigidity, planarity, and ability to interact with diverse biological targets .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2/c1-16-13-17(2)29-26(28-16)32-11-9-31(10-12-32)23-14-18(3)27-25-24(19(4)30-33(23)25)20-7-8-21(34-5)22(15-20)35-6/h7-8,13-15H,9-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKUKXPXQOKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3,4-dimethoxyphenylhydrazine and a suitable diketone can yield the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Piperazine Ring: The pyrazolo[1,5-a]pyrimidine core is then reacted with piperazine under specific conditions to introduce the piperazine ring.
Dimethylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Gene Expression: Affecting the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a pyrazolo[1,5-a]pyrimidine core, piperazine linker, and specific substituents. Comparisons with analogous compounds highlight how structural modifications influence biological activity:
Pharmacological Profile Relative to Analogs
While direct activity data for the target compound is lacking, inferences can be drawn from structurally similar molecules:
- Anticancer Potential: Fluorophenyl and chlorophenyl analogs exhibit IC₅₀ values in the low micromolar range (e.g., 5.0 µM for 4-fluorophenyl derivative ). The dimethoxyphenyl group in the target compound may confer improved selectivity for tyrosine kinases or topoisomerases, as seen in related dimethoxy-substituted heterocycles .
- Neurological Activity : Piperazine-linked pyrazolo[1,5-a]pyrimidines demonstrate affinity for serotonin (5-HT) and dopamine receptors . The target compound’s dimethylpyrimidine group could modulate CNS penetration, similar to methyl-substituted neuroprotective agents .
- Antimicrobial Activity : Thiadiazole-containing analogs show broad-spectrum antimicrobial effects , but the target compound’s lack of electron-withdrawing groups (e.g., nitro or trifluoromethyl) may limit this activity.
Biological Activity
The compound 2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 378.46 g/mol. The structure consists of a piperazine ring linked to a dimethylpyrimidine and a pyrazolo[1,5-a]pyrimidine moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds similar to the one have been shown to inhibit phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is crucial for the replication of various RNA viruses. In one study, a derivative exhibited an IC50 value of 54 nM against PI4K IIIβ and demonstrated effective antiviral activity against Hepatitis C Virus (HCV) with EC50 values as low as 0.087 μM .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Antimicrobial Activity
Some related compounds have demonstrated antimicrobial properties. For example, pyrazole carboxamides have shown notable antifungal activity against various pathogens including Cytospora sp. and Fusarium solani. While specific data on the compound is limited, the structural similarities suggest potential for similar antimicrobial effects .
The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets involved in cellular signaling pathways. The inhibition of PI4K IIIβ disrupts lipid metabolism critical for viral replication, while other mechanisms may involve modulation of kinase pathways related to cancer progression.
Case Studies
- Antiviral Efficacy : A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives found that modifications in the piperazine side chain significantly enhanced antiviral potency against HCV. The most effective compounds had structural features similar to those found in the target compound, indicating a promising avenue for further research in antiviral drug development .
- Cancer Cell Studies : In laboratory settings, derivatives were tested on various cancer cell lines including breast and lung cancer models. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
